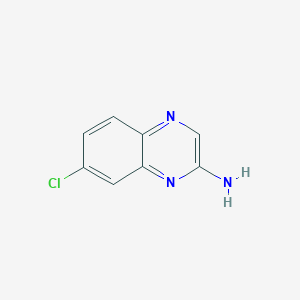

7-Chloroquinoxalin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-chloroquinoxalin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-5-1-2-6-7(3-5)12-8(10)4-11-6/h1-4H,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUJKPWSJHLFEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N=C2C=C1Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Chloroquinoxalin 2 Amine and Advanced Derivatives

Foundational Approaches to Quinoxaline (B1680401) Ring System Construction

The quinoxaline scaffold, a bicyclic heterocycle containing a benzene (B151609) ring fused to a pyrazine (B50134) ring, is a common motif in pharmacologically active compounds. Its synthesis has been extensively studied, with the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound being a primitive and effective method. nih.gov However, modern synthetic chemistry often employs variations that offer milder conditions, higher yields, and greater substrate scope.

Condensation Reactions Utilizing 1,2-Diamines and α-Haloketones

A widely used and versatile method for constructing the quinoxaline ring system involves the condensation reaction between an aromatic 1,2-diamine and an α-haloketone. This approach is advantageous as α-haloketones are often readily available or easily synthesized. The reaction typically proceeds through an initial nucleophilic substitution of the halogen by one of the amino groups of the diamine, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic quinoxaline ring. nih.gov

The reaction conditions for this condensation can be varied to optimize yields and reaction times. Catalysts are often employed to facilitate the reaction. For instance, pyridine (B92270) has been used as a catalyst in the condensation-oxidation reaction of phenacyl halides with phenylene-1,2-diamine. nih.gov Various modern methods aim to improve the efficiency and environmental friendliness of this transformation, utilizing catalysts that can be recycled or performing the reaction in greener solvents like aqueous ethanol (B145695) or even under solvent-free conditions. nih.govnih.gov

Table 1: Examples of Catalysts and Conditions for Quinoxaline Synthesis

| Catalyst/Mediator | Solvent | Temperature | Key Advantage(s) |

| Pyridine | Varies | Reflux | Traditional and effective catalyst. nih.gov |

| Ammonium (B1175870) Bifluoride (NH₄HF₂) | Aqueous Ethanol | Room Temp | Mild conditions, excellent yields. nih.gov |

| Iodine (I₂) / DMSO | DMSO | Varies | Metal-free, DMSO acts as oxidant. nih.gov |

| Ultrasound Irradiation | Water | Varies | Catalyst-free, green solvent. nih.gov |

Regioselective Synthesis Strategies for 7-Substituted Quinoxalines

Achieving a specific substitution pattern on the quinoxaline ring, such as a chlorine atom at the C-7 position, requires careful control over the regioselectivity of the synthesis. When using an unsymmetrically substituted ortho-phenylenediamine, such as 4-chloro-1,2-phenylenediamine, the condensation with an unsymmetrical α-dicarbonyl or related species can potentially yield a mixture of two regioisomers (6-chloro- and 7-chloroquinoxalines). nih.gov

The control of regioselectivity is a significant challenge in quinoxaline synthesis. The differing reactivity of the two non-equivalent amino groups in the substituted diamine dictates the outcome of the cyclocondensation. nih.gov Factors such as the electronic nature of the substituents on both the diamine and the dicarbonyl compound, as well as the reaction conditions (e.g., pH), can influence the ratio of the resulting isomers. In many cases, obtaining a single, pure regioisomer requires either a highly selective reaction or a difficult separation of the isomeric mixture. nih.gov Alternative strategies, such as those starting from o-fluoronitrobenzenes, can offer a more controlled route to a single desired regioisomer by building the ring in a stepwise fashion. nih.gov

Targeted Synthesis of 7-Chloroquinoxalin-2-amine

The synthesis of this compound is a multi-step process that requires both the regioselective placement of the chlorine atom on the benzene portion of the ring and the specific installation of an amine group at the C-2 position of the pyrazine ring.

Multi-Step Organic Reaction Sequences for Halogenated Quinoxalines

A common and logical pathway to this compound involves the initial synthesis of a di-halogenated intermediate, typically 2,7-dichloroquinoxaline (B1302706). This precursor contains the necessary chlorine at the 7-position and a reactive leaving group (the chlorine at the 2-position) that can be subsequently displaced to introduce the desired amine functionality.

Introduction of Chlorine via Electrophilic Aromatic Substitution

While building the ring from a pre-chlorinated diamine is a primary strategy for C-7 substitution, another potential route is the direct chlorination of a pre-formed quinoxaline ring via electrophilic aromatic substitution. However, this method can present challenges. The quinoxaline ring system is generally electron-deficient, making it less reactive towards electrophiles than benzene. Furthermore, controlling the position of chlorination can be difficult, potentially leading to a mixture of products.

Electrophilic substitution on the quinoxaline ring typically occurs on the benzene ring rather than the pyrazine ring. The directing effects of the fused pyrazine ring and any existing substituents will determine the position of the incoming electrophile. Introduction of chlorine or fluorine atoms to the quinoxaline core is known to be an effective way to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy levels of the molecule. nih.gov The use of specific chlorinating agents and catalysts is crucial for achieving desired outcomes in such reactions. researchgate.net

Amination Strategies at the Quinoxaline C-2 Position

The introduction of an amine group at the C-2 position of the quinoxaline ring is most effectively achieved through nucleophilic aromatic substitution (SNAr). A halogen atom, particularly chlorine, located at the C-2 or C-3 position of the quinoxaline ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen atoms. rsc.org

Therefore, a key step in the synthesis of the target compound is the reaction of an intermediate like 2,7-dichloroquinoxaline with an aminating agent. The chlorine atom at the C-2 position is significantly more labile than the chlorine at the C-7 position. This difference in reactivity allows for a selective substitution. By treating 2,7-dichloroquinoxaline with ammonia (B1221849) or a protected ammonia equivalent, the C-2 chlorine can be displaced to form this compound, leaving the C-7 chlorine intact. This selective amination is a cornerstone of synthesizing asymmetrically substituted quinoxalines. rsc.orgresearchgate.net The reaction can be performed using various amines and reaction conditions, including conventional heating or microwave irradiation to accelerate the process. researchgate.net

Table 2: Amination Reaction Parameters

| Precursor | Aminating Agent | Conditions | Product | Key Feature |

| 2-Chloroquinoxaline | Various substituted amines | Microwave irradiation or conventional heating | 2-Aminoquinoxaline derivatives | C-2 position is highly reactive to nucleophilic substitution. rsc.orgresearchgate.net |

| 2,7-Dichloroquinoxaline | Ammonia (NH₃) | Controlled conditions | This compound | Selective displacement of the more activated C-2 chlorine. |

| 2,3-Dichloroquinoxaline (B139996) | Various nucleophiles | Stepwise substitution | Mono- and di-substituted quinoxalines | Allows for differential functionalization at C-2 and C-3. nih.gov |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic Aromatic Substitution (SNAr) is a fundamental and widely utilized method for the functionalization of electron-deficient aromatic rings, such as the quinoxaline system. fishersci.sechemistrysteps.com In the context of synthesizing this compound, this approach typically involves the displacement of a suitable leaving group, most commonly a halide, at the 2-position of the quinoxaline ring by an amine nucleophile. The reaction is facilitated by the electron-withdrawing nature of the quinoxaline's nitrogen atoms, which stabilizes the negatively charged intermediate, known as a Meisenheimer complex. chemistrysteps.comnih.gov

For the SNAr mechanism to proceed, the aromatic ring must be activated by electron-withdrawing groups, particularly those positioned ortho or para to the leaving group. chemistrysteps.comyoutube.com The quinoxaline nucleus itself provides this activation. The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon atom bearing the leaving group, forming the tetrahedral Meisenheimer intermediate. chemistrysteps.com Aromaticity is then restored in the second step by the departure of the leaving group. chemistrysteps.com

A common precursor for this synthesis is a 2,7-dihaloquinoxaline. By carefully selecting the reaction conditions, such as temperature, solvent, and the nature of the aminating agent, a selective substitution at the more reactive C2 position can be achieved. Common aminating agents include ammonia, primary amines, or protected amine equivalents. scielo.br The choice of the leaving group is also crucial; while iodine is often considered the best leaving group in SN1 and SN2 reactions, fluorine is surprisingly effective in SNAr. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of fluorine, making the target carbon more electrophilic. youtube.comyoutube.com

Palladium-Catalyzed Reaction Methodologies

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-nitrogen bonds, offering an alternative to traditional SNAr reactions. Methodologies such as the Buchwald-Hartwig amination are particularly relevant for the synthesis of amino-substituted heterocycles. These reactions allow for the coupling of an aryl halide (like 7-chloro-2-haloquinoxaline) with an amine in the presence of a palladium catalyst and a suitable base. rsc.org

While direct palladium-catalyzed synthesis of this compound is not extensively detailed, the principles are applicable. For instance, a palladium-catalyzed reductive annulation of catechols and nitroarylamines has been reported for the direct synthesis of novel quinoxaline derivatives. rsc.org Other palladium-catalyzed methods have been developed for synthesizing various substituted quinolines and quinoxalines, demonstrating the versatility of this approach. rsc.orgfao.orgpreprints.orgnih.gov These reactions often feature operational simplicity and broad substrate scope, proceeding under relatively mild conditions. rsc.org The development of such a one-pot method for this compound would involve reacting a suitably substituted diamine precursor with a carbonyl compound or their equivalents, catalyzed by a palladium complex.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoxalines to minimize environmental impact. nih.gov These approaches focus on using safer solvents, reducing energy consumption, and employing recyclable catalysts. lookchem.com

Nanoparticle-Catalyzed Syntheses

Nanoparticles have gained significant attention as highly efficient and reusable heterogeneous catalysts for organic synthesis, including the formation of the quinoxaline core. researchgate.net The high surface-area-to-volume ratio of nanocatalysts often leads to enhanced catalytic activity compared to their bulk counterparts. cibtech.org

Various metal-based nanoparticles have been successfully employed for quinoxaline synthesis, typically through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. rsc.org These methods are often applicable to the synthesis of precursors for this compound.

Table 1: Examples of Nanoparticles in Quinoxaline Synthesis

These nanoparticle-catalyzed reactions often proceed under milder conditions and with higher atom economy, representing a significant advancement in the sustainable synthesis of quinoxaline derivatives. researchgate.netrsc.org

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has become a valuable technique for accelerating organic reactions, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. udayton.edunih.govugm.ac.id The synthesis of quinoxaline derivatives is well-suited to this technology. udayton.edunih.gov

For example, the nucleophilic aromatic substitution on dichloroquinoxaline has been successfully performed using microwave irradiation for just 5 minutes at 160°C, demonstrating a significant improvement over traditional methods that require extended reaction times. udayton.edu This high-speed synthesis is often conducted in the absence of costly and hazardous solvents, further enhancing its green credentials. udayton.edu The application of MAOS to the synthesis of this compound or its precursors could similarly offer advantages in efficiency and sustainability. mdpi.com

Aqueous Medium Reactions

The use of water as a reaction solvent is a cornerstone of green chemistry, as it is non-toxic, non-flammable, and inexpensive. nih.gov Several efficient methods for synthesizing quinoxaline derivatives in aqueous media have been developed. These reactions often utilize catalysts that are stable and active in water.

For instance, cupric sulfate (B86663) pentahydrate (CuSO₄·5H₂O) has been shown to be an efficient catalyst for the one-pot synthesis of quinoxalines from 1,2-diamines and 1,2-dicarbonyl compounds in water. researchgate.net Another approach uses the ionic liquid [C₈dabco]Br as a recyclable catalyst in an aqueous medium, highlighting high yields and simple product isolation. researchgate.net The use of tetraethylammonium (B1195904) bromate (B103136) in water also facilitates a rapid and high-yield condensation to form quinoxalines. bioinfopublication.org These methodologies demonstrate that the core quinoxaline structure can be synthesized effectively under environmentally benign conditions. benthamscience.com

Table 2: Compound Names Mentioned

Synthetic Routes to this compound Analogues and Complex Derivatives

The synthesis of analogues and complex derivatives of this compound leverages a variety of modern organic chemistry methodologies. These strategies often involve building upon pre-formed quinoxaline scaffolds or constructing the heterocyclic system through multi-component reactions. Key approaches include the functionalization of versatile intermediates like 2,3-dichloroquinoxaline, three-component coupling reactions for rapid assembly of related structures, and the interconversion or derivatization of functional groups on the primary scaffold.

Utilizing 2,3-Dichloroquinoxaline as a Versatile Synthetic Intermediate

2,3-Dichloroquinoxaline (DCQX) stands out as a highly versatile and pivotal building block in the synthesis of a wide array of quinoxaline derivatives. researchgate.netresearchgate.net Its utility stems from the presence of two reactive chlorine atoms at the C2 and C3 positions, which makes it an excellent electrophilic partner for nucleophilic substitution reactions. researchgate.netnih.gov This reactivity allows for the direct introduction of new carbon-heteroatom bonds, including C-N, C-O, and C-S, providing a straightforward pathway to diverse functionalization. researchgate.net

The great relevance of DCQX as a synthetic precursor has been well-documented, serving as a starting point for both mono- and 2,3-disubstituted quinoxalines. researchgate.netsigmaaldrich.com The strategic manipulation of reaction conditions enables controlled and selective substitutions, making it an indispensable intermediate in the generation of complex quinoxaline libraries. researchgate.net

A significant advantage of using 2,3-dichloroquinoxaline is the ability to control the extent of substitution, allowing for the selective synthesis of either mono- or di-substituted products. researchgate.net The control is typically achieved by manipulating reaction parameters such as temperature, stoichiometry of the nucleophile, and reaction time.

For mono-substitution, reactions are often conducted under milder conditions, such as at room temperature, to disfavor a second substitution event. nih.gov By treating 2,3-DCQX with a single equivalent of a nucleophile, one of the chlorine atoms can be selectively displaced. This approach is a convenient method for creating asymmetrically substituted quinoxalines, which can then be subjected to a second, different nucleophilic substitution to build more complex molecules. nih.gov

Symmetrically 2,3-disubstituted quinoxalines are prepared through nucleophilic displacement using at least two equivalents of the same sulfur or nitrogen nucleophile. nih.gov These reactions generally proceed with good to excellent yields. nih.gov

| Nucleophile | Stoichiometry (Equivalents) | Typical Condition | Product Type | Reference |

| 4-Chloroaniline | 1 | Room Temperature | Mono-substituted | nih.gov |

| Thiophenol | 1 | Room Temperature | Mono-substituted | nih.gov |

| Hydrazine (B178648) | 1 | Room Temperature | Mono-substituted | nih.gov |

| Various S or N Nucleophiles | ≥ 2 | Varies (e.g., reflux) | Di-substituted | nih.gov |

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of synthetic strategies involving 2,3-dichloroquinoxaline, leading to a vast range of amino-substituted derivatives. These transformations can be accomplished through classical nucleophilic aromatic substitution (SNAr) or through more advanced transition metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.net

In SNAr reactions, DCQX readily reacts with various nitrogen nucleophiles. For instance, its reaction with hydrazine can yield mono-substituted products that serve as precursors for fused heterocyclic systems like triazoloquinoxalines. nih.govnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for synthesizing anilines and their derivatives, and this methodology is applicable to the quinoxaline scaffold. researchgate.net These reactions enable the coupling of DCQX with a wide range of primary and secondary amines, including diarylamines and heterocyclic amines, to produce complex D–A–D (Donor–Acceptor–Donor) structured molecules with interesting optoelectronic properties. researchgate.netrsc.org

| Nitrogen Nucleophile | Reaction Type | Catalyst/Conditions | Product Class | Reference |

| Hydrazine Hydrate | SNAr | Room Temperature | 2-Chloro-3-hydrazinylquinoxaline | nih.govnih.gov |

| 4-Chloroaniline | SNAr | Room Temperature | N-(3-chloroquinoxalin-2-yl)-4-chloroaniline | nih.gov |

| Diarylamines/Heterocyclic Amines | Buchwald-Hartwig Amination | Pd Catalyst, Ligand, Base | 2,3-Diaminoquinoxaline derivatives | rsc.org |

| Alkyl Amines | SNAr | Heat | 2,3-Dialkylaminoquinoxalines | nih.gov |

Three-Component Coupling Reactions for Dihydroquinoxaline-2-amine Derivatives

Three-component coupling reactions offer an efficient and atom-economical approach to synthesizing complex molecules like dihydroquinoxaline-2-amine derivatives in a single step. researchgate.net These reactions typically involve the condensation of an o-phenylenediamine, a carbonyl compound (such as a ketone or aldehyde), and an isocyanide. researchgate.net This methodology provides a rapid route to generate molecular diversity from readily available starting materials. researchgate.net

Various catalysts have been employed to promote these transformations, including Brønsted acids like p-toluenesulfonic acid (PTSA) and Lewis acids or nanoparticle-based catalysts such as CeO₂, Co₃O₄@SiO₂, and cellulose (B213188) sulfuric acid. researchgate.net The reactions are often performed in environmentally benign solvents like water or ethanol, highlighting the green chemistry aspect of this approach. researchgate.net For example, the reaction between substituted o-phenylenediamines, diverse ketones, and various isocyanides in the presence of a catalytic amount of PTSA can afford 3,4-dihydroquinoxalin-2-amine (B11920997) derivatives in excellent yields. researchgate.net

| Component 1 | Component 2 | Component 3 | Catalyst | Product | Reference |

| o-Phenylenediamine | Ketone | Isocyanide | p-Toluenesulfonic acid (PTSA) | 3,4-Dihydroquinoxalin-2-amine | researchgate.net |

| o-Phenylenediamine | Ketone | Isocyanide | CeO₂ nanoparticles | 3,4-Dihydroquinoxalin-2-amine | researchgate.net |

| o-Phenylenediamine | Ketone | Isocyanide | Co₃O₄@SiO₂ nanoparticles | 3,4-Dihydroquinoxalin-2-amine | researchgate.net |

| o-Phenylenediamine | Aldehyde | Cyclohexyl isocyanide | (FeClO₄)₃ | N-cyclohexyl-3-aryl-quinoxaline-2-amine | sapub.org |

Functional Group Interconversion at the 7-Position and 2-Amino Group

Functional group interconversion (FGI) is a critical strategy for the late-stage modification of the this compound core, allowing for the synthesis of derivatives that are not directly accessible. solubilityofthings.comic.ac.uk This involves transforming the existing chloro and amino groups into other functionalities.

At the 7-Position: The chlorine atom at the 7-position of the quinoxaline ring is susceptible to nucleophilic aromatic substitution, similar to the reactivity observed in related 7-chloroquinoline (B30040) systems. durham.ac.ukresearchgate.net This allows for the introduction of a variety of functional groups by reaction with suitable nucleophiles. For instance, phenoxides can displace the chloride to form ether linkages, and various sulfur nucleophiles can be used to install thioalkyl groups. researchgate.netmdpi.com These reactions significantly expand the range of accessible analogues.

At the 2-Amino Group: The 2-amino group is a versatile handle for numerous transformations. One of the classic FGIs for an aromatic amino group is its conversion into a diazonium salt, which can then be replaced by a wide variety of substituents through Sandmeyer-type reactions. sapub.org Furthermore, the amino group can be a precursor to other nitrogen-containing functionalities. For example, a related compound, 7-nitroquinoxalin-2-amine, is considered an interesting scaffold for chemoselective functional group interconversion. scielo.brscielo.br The nitro group in such a precursor can be readily reduced to the primary amine, which can then be further modified. scielo.br

Derivatization via N-Alkylation and Acylation of the Amino Moiety

Direct modification of the 2-amino group through N-alkylation and N-acylation provides a straightforward route to a vast library of derivatives with potentially altered chemical and biological properties.

N-Alkylation: The introduction of alkyl groups onto the primary amine can be achieved through various methods. Traditional approaches often involve reaction with alkyl halides. More advanced, modern techniques such as visible-light-induced metallaphotoredox catalysis offer a general and room-temperature method for coupling N-nucleophiles with a diverse range of primary, secondary, and tertiary alkyl bromides. princeton.edu This copper-catalyzed protocol utilizes a halogen abstraction-radical capture (HARC) mechanism, overcoming many limitations of conventional SN1 or SN2 reactions. princeton.edu

N-Acylation: The N-acylation of the 2-amino group to form the corresponding amide is a robust and high-yielding reaction. This transformation is typically accomplished by treating the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. solubilityofthings.comnih.gov This reaction is fundamental in synthetic chemistry and is widely used to install a variety of acyl groups, thereby modifying the electronic and steric properties of the parent molecule. solubilityofthings.comumich.edu

| Reaction Type | Reagent Class | Resulting Functional Group | General Conditions | Reference |

| N-Alkylation | Alkyl Bromides | Secondary/Tertiary Amine | Cu(II)/Photocatalyst, Visible Light | princeton.edu |

| N-Acylation | Acyl Chlorides | Amide | Base (e.g., Pyridine, Triethylamine) | solubilityofthings.com |

| N-Acylation | Acid Anhydrides | Amide | Base or Acid Catalyst | nih.gov |

Structure Activity Relationship Sar and Medicinal Chemistry of 7 Chloroquinoxalin 2 Amine Analogues

Quinoxaline (B1680401) Scaffold Modification and Bioactivity Enhancement

The therapeutic potential of the quinoxaline core can be finely tuned through strategic chemical modifications. The nature and position of substituents on the quinoxaline ring, as well as the functionalities attached, play a pivotal role in defining the pharmacological profile of the resulting analogues.

Impact of Substituent Position on Pharmacological Profiles

The location of substituents on the quinoxaline ring is a critical determinant of biological activity. Variations in substitution patterns can lead to profound differences in potency, selectivity, and even the mechanism of action. For instance, in the development of anticancer agents, the position of various groups on the quinoxaline scaffold has been shown to significantly impact their efficacy.

A study on quinoxaline derivatives as potential anticancer agents revealed that modifications at different positions led to a range of cytotoxic activities against human cancer cell lines. The introduction of a chloro group at the 7-position, as seen in the parent compound of interest, is a common strategy to enhance biological activity.

To illustrate the impact of substituent position, consider the following data on the anticancer activity of a series of quinoxaline derivatives against the HCT-116 human colon carcinoma cell line.

Table 1: Anticancer Activity of Substituted Quinoxaline Derivatives against HCT-116 Cell Line

| Compound | R1 | R2 | IC50 (µM) nih.gov |

| XVa | Cl | Phenyl | 4.4 |

| VIId | CH3 | 4-chlorophenyl | 7.8 |

| VIIIc | CH3 | 4-methoxyphenyl | 2.5 |

| VIIIe | CH3 | 4-nitrophenyl | 8.4 |

IC50: The concentration of a drug that gives half-maximal response.

Electronic and Steric Effects of Halogenation (e.g., Chlorine at C-7)

Halogenation, particularly the introduction of a chlorine atom at the C-7 position of the quinoxaline ring, is a widely employed strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. The electronic and steric effects of the halogen atom can profoundly influence molecular interactions with biological targets.

The chlorine atom is an electron-withdrawing group, which can alter the electron density distribution across the quinoxaline ring system. This modification can impact the pKa of nearby nitrogen atoms, influencing their ability to form hydrogen bonds or engage in other non-covalent interactions with receptor binding sites. Moreover, the presence of a halogen can introduce a potential for halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

Role of the Amine Functionality at C-2

The amine group at the C-2 position of the 7-chloroquinoxaline scaffold is a key determinant of its biological activity, particularly in the context of antibacterial and anticancer applications. This functional group can act as a hydrogen bond donor and/or acceptor, facilitating crucial interactions with biological macromolecules such as enzymes and receptors.

In a study focused on the antibacterial activity of C-2 amine-substituted quinoxaline analogues, it was demonstrated that the nature of the substituent on the amine group significantly influences the minimum inhibitory concentration (MIC) against various bacterial strains. This suggests that the C-2 amine serves as a critical anchor point for modifications that can enhance potency and broaden the antibacterial spectrum.

The following table presents the antibacterial activity of a selection of 2,3-diaminoquinoxaline analogues, highlighting the importance of the substitutions at the C-2 amino group.

Table 2: Antibacterial Activity of C-2 Amine-Substituted Quinoxaline Analogues

| Compound | R (Substitution on C-2 Amine) | MIC (µg/mL) vs. S. aureus nih.gov | MIC (µg/mL) vs. B. subtilis nih.gov |

| 5g | 2-Naphthalenemethyl | >128 | >128 |

| 5m | 4-Methylphenylethyl | 16 | 32 |

| 5p | 4-tert-Butylphenylethyl | 4 | 8 |

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

The data clearly indicates that modifying the substituent on the C-2 amine group has a dramatic effect on antibacterial potency. A simple naphthylmethyl group (5g) confers no significant activity, while the introduction of a phenylethyl moiety (5m) improves activity. Further substitution on the phenyl ring with a bulky tert-butyl group (5p) leads to a significant enhancement in antibacterial efficacy. nih.gov This underscores the critical role of the C-2 amine as a versatile handle for optimizing the pharmacological properties of 7-chloroquinoxaline-2-amine analogues.

Design Principles for Novel 7-Chloroquinoxalin-2-amine-Based Therapeutic Candidates

The development of new therapeutic agents based on the this compound scaffold relies on rational design principles that aim to optimize potency, selectivity, and pharmacokinetic properties. Two prominent strategies in this endeavor are molecular hybridization and scaffold hopping.

Molecular Hybridization Strategies

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores or bioactive moieties into a single molecule. The resulting hybrid compound may exhibit an improved biological profile compared to its individual components, potentially through synergistic effects, multi-target engagement, or enhanced physicochemical properties.

Scaffold Hopping and Isostere Replacement

Scaffold hopping is a computational or medicinal chemistry approach used to identify novel molecular scaffolds that can mimic the biological activity of a known active compound. This strategy is particularly valuable for generating new intellectual property, overcoming undesirable physicochemical or pharmacokinetic properties of the original scaffold, or exploring new chemical space.

Starting from a this compound lead compound, scaffold hopping could be employed to identify alternative heterocyclic systems that can present the key pharmacophoric features in a similar spatial arrangement. This could lead to the discovery of entirely new classes of compounds with similar or improved therapeutic potential.

Closely related to scaffold hopping is the concept of isosteric and bioisosteric replacement. Isosteres are atoms or groups of atoms that have similar size, shape, and electronic properties. Bioisosteres are groups that can be interchanged without significantly affecting the biological activity of a molecule. In the design of novel this compound analogues, specific functional groups can be replaced with their bioisosteres to fine-tune properties such as solubility, metabolic stability, and target affinity. For instance, a carboxylic acid group could be replaced with a tetrazole, or a phenyl ring could be swapped for a bioisosteric heterocycle like a thiophene (B33073) or pyridine (B92270).

Conformationally Restricted Analogues of this compound

The exploration of conformationally restricted analogues is a key strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties of a lead compound. By introducing rigid structural elements, the conformational flexibility of a molecule is reduced, which can lock it into a bioactive conformation, thereby increasing its affinity for the target receptor or enzyme. While specific studies on conformationally restricted analogues of this compound are not extensively documented in publicly available research, we can extrapolate from the broader principles of quinoxaline chemistry and medicinal chemistry to discuss potential modifications.

Introducing rigidity into the this compound scaffold can be achieved through several synthetic strategies. One approach involves the cyclization of substituents on the quinoxaline ring. For instance, fusing an additional ring to the quinoxaline core can significantly limit the rotational freedom of appended groups. The nature of this fused ring, whether aliphatic or aromatic, and its point of attachment would critically influence the molecule's three-dimensional shape and its interaction with biological targets.

Another strategy involves the incorporation of rigid linkers between the quinoxaline core and any appended pharmacophoric groups. For example, replacing a flexible alkyl chain with a more rigid unit like a cyclopropyl (B3062369) or a phenyl ring can fix the relative orientation of key functional groups. The impact of such modifications on biological activity would be highly dependent on the specific target and the required binding conformation.

The introduction of conformational constraints can also influence the physicochemical properties of the analogues, such as solubility and membrane permeability, which are crucial for drug development. A systematic investigation into various rigidified structures would be necessary to establish a clear structure-activity relationship (SAR) for this class of compounds.

Comparative SAR Analysis with Other Quinoxaline Derivatives

Analogues with Diverse Substitutions on the Quinoxaline Ring

The biological activity of quinoxaline derivatives is highly sensitive to the nature and position of substituents on the heterocyclic ring system. A comparative analysis of the structure-activity relationships (SAR) of various quinoxaline analogues reveals key structural features that govern their pharmacological effects.

Modifications on the pyrazine (B50134) ring of the quinoxaline nucleus are also critical. The nature of the substituent at the 2-position is a key determinant of activity. For instance, the presence of an amino group, as in this compound, is a common feature in many biologically active quinoxalines. Altering this amino group, for example, through acylation or the introduction of bulkier substituents, can dramatically modulate the compound's pharmacological profile. nih.gov Furthermore, the introduction of different linkers, such as amide or urea (B33335) functionalities at the 2-position, has been shown to influence the anticancer activity of quinoxaline derivatives. mdpi.com

The following table summarizes the general SAR trends observed for substitutions on the quinoxaline ring based on various studies:

| Substitution Position | Substituent Type | General Effect on Activity |

| Benzene (B151609) Ring (Positions 5, 6, 7, 8) | Electron-withdrawing groups (e.g., Cl, NO2) | Often enhances activity, position is critical. mdpi.com |

| Electron-donating groups (e.g., OCH3, CH3) | Variable effects, can increase or decrease activity depending on the target. mdpi.com | |

| Pyrazine Ring (Positions 2, 3) | Amino group | Often crucial for biological activity. nih.gov |

| Aromatic/Heterocyclic rings | Can significantly enhance potency. mdpi.com | |

| Linker type (e.g., amide, urea) | Influences binding and overall activity. mdpi.com |

Structurally Related Biologically Active Quinoxaline Compounds (e.g., XK469, CQS)

To further understand the SAR of this compound, it is insightful to compare it with structurally related quinoxaline compounds that have well-documented biological activities, such as XK469 and Chloroquinoxaline sulfonamide (CQS).

Both XK469 and CQS are known to exert their anticancer effects through the inhibition of topoisomerase II, a critical enzyme in DNA replication and repair. However, they exhibit important differences in their selectivity and the DNA cleavage patterns they induce.

XK469 is a notable topoisomerase II poison that displays a unique selectivity for the topoisomerase IIβ isoform . rsc.org This selectivity is significant because topoisomerase IIα is more predominantly expressed in rapidly proliferating cells, while topoisomerase IIβ levels are relatively constant throughout the cell cycle. The preference of XK469 for the β isoform may contribute to its distinct anticancer profile. The DNA cleavage patterns induced by XK469 are also unique and differ significantly from those produced by other topoisomerase II inhibitors, including CQS. rsc.org

Chloroquinoxaline sulfonamide (CQS) , on the other hand, also functions as a topoisomerase II poison, but its activity profile is more comparable to that of etoposide (B1684455), a well-known topoisomerase II inhibitor that does not show strong isoform selectivity. rsc.org The DNA cleavage sites induced by CQS are distinct from those of XK469, suggesting that despite their structural similarities, they interact differently with the topoisomerase II-DNA complex. rsc.org

The following table provides a comparative overview of the topoisomerase II inhibition profiles of XK469 and CQS:

| Compound | Topoisomerase II Isoform Selectivity | DNA Cleavage Site Specificity |

| XK469 | Selective for Topoisomerase IIβ rsc.org | Unique cleavage pattern rsc.org |

| CQS | Non-selective (similar to etoposide) rsc.org | Distinct from XK469 rsc.org |

The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents eliminate tumor cells. Both XK469 and CQS have been shown to induce apoptosis, but the specific pathways they influence may differ.

XK469 has been demonstrated to induce apoptosis in cancer cells through the mitochondrial pathway . nih.gov This intrinsic pathway is characterized by the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the key executioners of apoptosis. nih.gov The involvement of the mitochondrial pathway underscores the role of cellular stress and damage induced by XK469's interaction with topoisomerase IIβ.

The precise apoptotic pathway triggered by Chloroquinoxaline sulfonamide (CQS) is less definitively characterized in the available literature. However, like many topoisomerase II inhibitors, it is expected to induce apoptosis as a consequence of DNA damage and cell cycle arrest. The accumulation of DNA double-strand breaks caused by topoisomerase II poisoning is a potent trigger for the activation of apoptotic signaling cascades. mdpi.com The specific molecular players and the relative contributions of the intrinsic versus the extrinsic apoptotic pathways in CQS-mediated cell death require further investigation.

Advanced Computational and Theoretical Studies of 7 Chloroquinoxalin 2 Amine

Molecular Docking Investigations of 7-Chloroquinoxalin-2-amine and its Derivatives

Molecular docking is a pivotal in silico technique used to predict the binding orientation and affinity of a small molecule to its macromolecular target. For this compound and its analogs, these studies are crucial for understanding their mechanism of action and for guiding the design of more potent and selective therapeutic agents.

Quinoxaline (B1680401) derivatives have been extensively studied as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) kinase, which is a key target in cancer therapy. ekb.eg Docking studies have shown that these compounds can effectively bind to the ATP-binding pocket of the EGFR kinase domain. cmu.ac.th Several studies have reported potent inhibitory activities of quinoxaline derivatives against EGFR, with some compounds exhibiting IC₅₀ values in the nanomolar and low micromolar range. nih.govmdpi.comrsc.org

For instance, a series of novel quinoxalinone-containing compounds were evaluated against the drug-resistant EGFR (L858R/T790M/C797S) triple mutant, showing IC₅₀ values comparable to the approved drug Osimertinib. mdpi.comnih.gov This highlights the potential of the quinoxaline scaffold in overcoming acquired drug resistance.

| Compound ID | Target | IC₅₀ Value | Reference |

| Derivative 4a | EGFR-TK | 0.3 µM | nih.govrsc.org |

| Derivative 13 | EGFR-TK | 0.4 µM | nih.govrsc.org |

| CPD4 | EGFR (L858R/T790M/C797S) | 3.04 ± 1.24 nM | mdpi.comnih.gov |

| CPD21 | EGFR (L858R/T790M/C797S) | 3.81 ± 1.80 nM | mdpi.comnih.gov |

| Osimertinib (Reference) | EGFR (L858R/T790M/C797S) | 8.93 ± 3.01 nM | mdpi.comnih.gov |

Dihydrofolate Reductase (DHFR) is another important therapeutic target, essential for the synthesis of nucleic acids and amino acids. nih.govnih.gov While specific docking studies for this compound against DHFR are not extensively documented, the general principles of DHFR inhibition involve molecules that mimic the natural substrate, folic acid. researchgate.net The active site of human DHFR is characterized by hydrophobic residues such as Leu 22, Phe 31, and Pro 61, which are involved in key hydrophobic interactions with inhibitors. nih.gov Given its structural features, the quinoxaline scaffold is a plausible candidate for designing novel DHFR inhibitors.

Detailed analysis of docking poses reveals the specific molecular interactions that stabilize the ligand-protein complex. For quinoxaline derivatives targeting EGFR, hydrogen bonding with hinge region residues is a critical interaction. Studies have shown that these compounds form hydrogen bonds with the backbone of key amino acids like Met769 and Lys721. nih.govnih.gov Additionally, hydrophobic and π-stacking interactions with residues such as Leu694, Val702, and Phe699 further anchor the ligand in the ATP binding pocket. cmu.ac.thnih.govelsevierpure.com

In studies targeting the drug-resistant EGFR C797S mutant, quinoxalinone derivatives were found to interact with Met793 in the hinge region and the mutated residues Met790 and Ser797. mdpi.comnih.govresearchgate.net This ability to adapt to mutations is a significant advantage of this class of compounds. While covalent interaction with Cys-797 is a mechanism for some irreversible EGFR inhibitors, the binding modes for many quinoxaline derivatives are non-covalent, relying on a network of hydrogen bonds and hydrophobic contacts.

Virtual screening is a computational strategy that involves docking large libraries of compounds against a protein target to identify potential hits. tandfonline.com The quinoxaline scaffold serves as a valuable core for creating diverse chemical libraries. By screening these libraries against targets like EGFR, DHFR, or other kinases, researchers can prioritize a smaller number of compounds for synthesis and biological testing. mdpi.comunej.ac.id This approach accelerates the drug discovery process by enriching the pool of potential candidates and filtering out molecules with predicted poor binding affinity or unfavorable drug-like properties. mdpi.comnih.gov Docking-based virtual screening of in-house quinoxalinone libraries has successfully identified potent inhibitors of mutated EGFR. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the protein-ligand complex over time. nih.gov MD simulations have been employed to validate the docking results of quinoxaline derivatives, confirming that the identified binding poses are stable within the dynamic environment of the protein's active site. rsc.org

These simulations analyze parameters such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess structural stability. mdpi.com Analysis of the number of hydrogen bonds, solvent-accessible surface area (SASA), and binding free energy calculations (e.g., MM/PBSA) over the simulation trajectory helps to quantify the binding stability and identify the key residues that contribute most significantly to the binding energy. elsevierpure.comresearchgate.netnih.govresearchgate.net Such studies have confirmed that quinoxaline derivatives can remain well-buried and maintain stable interactions within the kinase binding pocket. researchgate.netrsc.org

Theoretical Studies on Reaction Mechanisms and Synthesis Optimization

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, aiding in the optimization of synthetic routes for compounds like this compound. The most common method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.netmtieat.org

Theoretical studies, often using Density Functional Theory (DFT), can model the reaction pathway. scispace.com The mechanism is typically an acid-catalyzed condensation. researchgate.net The catalyst activates a carbonyl group of the dicarbonyl compound, making it more susceptible to nucleophilic attack by one of the amino groups of the o-phenylenediamine. This is followed by a dehydration step and subsequent intramolecular cyclization via attack by the second amino group, leading to the final quinoxaline ring system. researchgate.net By calculating the energy barriers for different potential pathways and intermediates, these theoretical studies help in understanding the role of the catalyst and reaction conditions, guiding the selection of optimal parameters to improve reaction yields and selectivity. chim.itrsc.org

Advanced Quantum Chemical Calculations for Understanding Electronic Distributions

Advanced quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to explore the electronic properties of this compound and its derivatives. scispace.comscispace.com These calculations provide a detailed picture of the molecule's electronic distribution, which governs its reactivity and intermolecular interactions.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.netresearchgate.net

Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule will interact with biological targets, such as forming hydrogen bonds or other non-covalent interactions. tandfonline.com These theoretical investigations into the electronic structure are essential for rationalizing observed biological activities and for designing new derivatives with enhanced properties. tandfonline.comresearchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry used to explain and predict the outcomes of chemical reactions. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgtaylorandfrancis.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. taylorandfrancis.comyoutube.com The energy and distribution of these orbitals are critical in determining the reactivity and electronic properties of a molecule.

The energy of the HOMO is associated with the molecule's ionization potential and its capacity for electron donation, indicating its nucleophilicity. youtube.com Conversely, the LUMO's energy relates to the electron affinity and the molecule's ability to accept electrons, reflecting its electrophilicity. taylorandfrancis.comyoutube.com

A key parameter derived from FMO analysis is the HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO). This energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.commdpi.com A large energy gap suggests high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com In contrast, a small energy gap indicates that the molecule is more polarizable and reactive. irjweb.com This gap has also been utilized to understand the potential bioactivity of molecules, as it relates to intermolecular charge transfer processes. irjweb.com

For this compound, the HOMO is expected to be predominantly localized over the electron-rich regions, such as the π-system of the quinoxaline ring and the lone pair of the exocyclic amine group. The LUMO, on the other hand, would likely be distributed over the electron-deficient quinoxaline nucleus, influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituent. The precise energies and the resulting energy gap dictate the molecule's reactivity profile.

Table 1: Representative FMO Parameters for this compound (Note: The following values are illustrative and derived from typical DFT calculations for similar heterocyclic amines. Specific values can vary based on the computational method and basis set used.)

| Parameter | Energy (eV) | Significance |

| EHOMO | -6.15 | Electron-donating capability |

| ELUMO | -1.70 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.45 | Chemical reactivity and stability |

These parameters are essential for predicting how this compound might interact with other molecules. A relatively large energy gap, as shown in the illustrative table, would suggest high stability.

Molecular Electrostatic Potential (MEP) Mapping in Ligand Design

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites and intermolecular interaction patterns. researchgate.net The MEP map is color-coded to indicate different regions of electrostatic potential:

Red: Represents regions of the most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. researchgate.net

Blue: Indicates regions of the most positive electrostatic potential, which are electron-poor and are susceptible to nucleophilic attack. researchgate.net

Green: Denotes regions with zero or neutral potential. researchgate.net

In the context of ligand design, MEP mapping is crucial for understanding how a molecule will interact with a biological target, such as a protein's binding site. It helps to identify regions that can act as hydrogen bond donors or acceptors and guides the optimization of electrostatic complementarity between the ligand and its receptor. nih.govsmu.edu

For this compound, the MEP map would be expected to show distinct regions of varying potential. The nitrogen atoms of the quinoxaline ring and the nitrogen of the amine group would be characterized by negative potential (red or yellow), making them likely hydrogen bond acceptors or coordination sites for metal ions. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential (blue), identifying them as potential hydrogen bond donors. The region around the electron-withdrawing chlorine atom would also influence the local electrostatic potential. This detailed charge landscape allows for the rational design of derivatives with improved binding affinity and selectivity.

Table 2: Illustrative MEP Values at Key Atomic Sites of this compound (Note: These values are representative examples to illustrate the concept. The actual potential is calculated over the entire molecular surface.)

| Atomic Site | Predicted Electrostatic Potential (a.u.) | Implication for Ligand Interaction |

| Quinoxaline Nitrogen (N1) | -0.065 | Hydrogen bond acceptor / Metal coordination |

| Amine Nitrogen (NH2) | -0.058 | Hydrogen bond acceptor / Metal coordination |

| Amine Hydrogens (H) | +0.045 | Hydrogen bond donor |

| Chlorine Atom (Cl) | -0.020 | Weakly negative potential, influences local polarity |

By analyzing the MEP map, medicinal chemists can predict and understand the non-covalent interactions that govern the binding of this compound to its biological target, facilitating the design of more potent and specific therapeutic agents.

Pharmacological Profile and Mechanistic Investigations of 7 Chloroquinoxalin 2 Amine Derivatives

Anti-Cancer Activity and Associated Mechanisms

Quinoxaline (B1680401) derivatives have been extensively investigated for their potential as anti-cancer agents, demonstrating efficacy against various tumor types through the inhibition of critical cellular signaling pathways. researchgate.net

A primary mechanism through which quinoxaline derivatives exert their anti-cancer effects is the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and differentiation. ekb.eg Many quinoxaline derivatives function as ATP-competitive inhibitors, binding to the ATP-binding site of kinases and thereby blocking their downstream signaling cascades. ekb.egnih.gov

One of the most well-studied targets of quinoxaline derivatives is the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases, particularly EGFR-TK. ekb.eg Overexpression or mutation of EGFR is a common feature in many cancers, leading to uncontrolled cell growth. ekb.eg Certain quinoxaline-based compounds have shown potent inhibitory activity against EGFR-TK. For instance, novel 2-chloroquinazoline (B1345744) derivatives have been synthesized and evaluated for their anti-proliferative activities against EGFR-overexpressing cancer cell lines. nih.gov One such derivative, 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide, exhibited significant activity against A549, NCI-H1975, AGS, and HepG2 cell lines, with IC50 values of 3.68, 10.06, 1.73, and 2.04 μM, respectively. nih.gov

Furthermore, quinoxalinone-containing compounds have been identified as promising inhibitors of the drug-resistant EGFR (L858R/T790M/C797S) triple mutant. mdpi.com Four such derivatives demonstrated potent enzymatic inhibition with IC50 values in the nanomolar range, comparable to the established drug osimertinib. mdpi.com The binding of these inhibitors to the hinge region and mutated residues of the kinase domain is thought to be crucial for their activity. mdpi.com

Table 1: EGFR-TK Inhibitory Activity of Selected Quinoxaline Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide | A549 | 3.68 |

| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide | NCI-H1975 | 10.06 |

| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide | AGS | 1.73 |

| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide | HepG2 | 2.04 |

| Quinoxalinone Derivative CPD4 | H1975 | 3.47 |

| Quinoxalinone Derivative CPD15 | H1975 | 31.25 |

| Quinoxalinone Derivative CPD21 | H1975 | 44.67 |

| Quinoxalinone Derivative CPD16 | H1975 | 79.43 |

Beyond kinase inhibition, 7-chloroquinoxalin-2-amine derivatives can induce anti-cancer effects by directly influencing cell cycle progression and promoting programmed cell death, or apoptosis. nih.govtandfonline.com

Several studies have demonstrated the ability of quinoxaline derivatives to arrest the cell cycle at different phases. For example, certain quinoxaline-based compounds have been shown to cause cell cycle arrest at the S phase in prostate cancer cells (PC-3). tandfonline.com This disruption of the normal cell cycle prevents cancer cells from dividing and proliferating.

Furthermore, these derivatives can trigger apoptosis through various molecular pathways. One mechanism involves the inhibition of topoisomerase II, an enzyme essential for DNA replication and repair. nih.govtandfonline.com Inhibition of this enzyme leads to DNA damage and subsequently initiates the apoptotic cascade. nih.govtandfonline.com Western blot analysis has revealed that treatment with certain quinoxaline derivatives leads to the upregulation of pro-apoptotic proteins such as p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2 in PC-3 cells. nih.govtandfonline.com This shift in the balance of pro- and anti-apoptotic proteins ultimately commits the cancer cell to undergo apoptosis. nih.govtandfonline.com

A series of 7-chloro-(4-thioalkylquinoline) derivatives have also been shown to induce apoptosis and inhibit DNA and RNA synthesis in cancer cell lines at higher concentrations. mdpi.comnih.gov

The inherent chemical structure of the quinoxaline scaffold contributes significantly to its anti-tumorigenic properties. mdpi.com The fused ring system provides a rigid framework that can be readily functionalized at various positions to optimize interactions with biological targets. researchgate.net The presence of nitrogen atoms in the pyrazine (B50134) ring allows for hydrogen bonding and other non-covalent interactions that are crucial for binding to the active sites of enzymes like kinases. researchgate.net

The introduction of a chlorine atom at the 7-position of the quinoxaline ring, as in this compound, often enhances the anti-cancer activity. nih.gov This halogen substituent can modulate the electronic properties of the molecule and improve its binding affinity to target proteins. nih.gov

The versatility of the quinoxaline scaffold allows for the development of derivatives with diverse mechanisms of action. researchgate.net For instance, the nih.govnih.govfrontiersin.orgtriazolo[4,3-a]quinoxaline scaffold, which incorporates a triazole ring, has shown potent cytotoxic activities against melanoma cell lines. mdpi.com This highlights the potential for creating novel anti-cancer agents by modifying the core quinoxaline structure.

Antimicrobial Efficacy and Mechanistic Insights

In addition to their anti-cancer properties, derivatives of this compound have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi. nih.gov

Quinoxaline derivatives exhibit a broad spectrum of antibacterial activity, effective against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, novel C-2 amine-substituted quinoxaline analogues have shown good to moderate activity against Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 32 μg/mL. nih.gov One potent derivative, compound 5p, demonstrated broad-spectrum activity and was also effective against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. nih.gov

A key mechanism of antibacterial action for some quinoxaline derivatives is the inhibition of DNA synthesis. frontiersin.org Quinoxaline 1,4-di-N-oxides (QdNOs), for example, have been shown to completely inhibit DNA synthesis in bacteria, particularly under anaerobic conditions. frontiersin.org This inhibition is often associated with the generation of free radicals during the metabolic reduction of the QdNOs, which can lead to DNA damage. plos.org The two N-oxide groups are considered essential for the antibacterial activity of these specific derivatives. nih.govplos.org

Other proposed mechanisms of antibacterial action include the disruption of bacterial cell membrane integrity, leading to the leakage of intracellular components and subsequent cell death. rsc.org

Table 2: Antibacterial Activity of Selected C-2 Amine-Substituted Quinoxaline Analogues

| Compound | S. aureus MIC (μg/mL) | B. subtilis MIC (μg/mL) |

|---|---|---|

| 5m | 4-16 | 8-32 |

| 5n | 4-16 | 8-32 |

| 5o | 4-16 | 8-32 |

| 5p | 4 | 8 |

| 5e | 32 | 32-64 |

| 5f | 32 | 32-64 |

| 5g | 32 | 32-64 |

Certain quinoxaline derivatives also possess significant antifungal properties. mdpi.comrsc.org A series of synthesized quinoxaline derivatives were evaluated for their activity against plant pathogenic fungi. rsc.org Compounds 5j and 5t exhibited potent activity against Rhizoctonia solani, with EC50 values of 8.54 and 12.01 μg/mL, respectively, which were superior to the commercial fungicide azoxystrobin. rsc.org

The mechanism of antifungal action for these compounds is believed to involve the disruption of the fungal cell morphology. rsc.org Scanning electron microscopy has shown that treatment with these derivatives can cause significant damage to the fungal cell structure. rsc.org

Furthermore, some quinoxaline derivatives have been reported to exhibit antifungal activity against human pathogenic fungi such as Candida albicans and Aspergillus niger. ijpsr.comiosrjournals.org The development of new quinoxaline-based compounds continues to be a promising avenue for the discovery of novel antifungal agents. nih.gov

Antiviral Activity and Cellular Interference

Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of antiviral activities. mdpi.com Research has demonstrated their potential against both DNA and RNA viruses, highlighting the versatility of the quinoxaline scaffold in antiviral drug discovery. mdpi.comnih.gov These compounds interfere with various stages of the viral life cycle, from entry and replication to egress, showcasing a multifaceted approach to viral inhibition.

One of the most studied applications of quinoxaline derivatives is in the context of Human Immunodeficiency Virus (HIV). nih.gov Certain derivatives have shown high potency in inhibiting HIV reverse transcriptase, a critical enzyme for the replication of the virus. nih.govtandfonline.com For instance, compounds like HBY and S-2720 are noted for their significant inhibitory action against this enzyme. mdpi.comresearchgate.net The mechanism often involves binding to the non-nucleoside inhibitor binding pocket of the reverse transcriptase, thereby halting the conversion of viral RNA into DNA. nih.gov Structure-activity relationship (SAR) studies have revealed that bulky substitutions at positions 2 and 3 of the quinoxaline ring can enhance anti-HIV activity. mdpi.comresearchgate.net

Beyond HIV, quinoxaline derivatives have been investigated for their activity against other RNA viruses. A novel series of quinoxaline-2-mercapto-acetyl-urea analogues were found to inhibit the egress of Marburg and Ebola viruses by targeting the highly conserved PPxY motifs in the matrix protein, which are crucial for viral budding. nih.gov Derivatives have also been identified as potential inhibitors of the NS1 protein of the influenza virus, a key factor in viral pathogenesis. nih.gov

In the realm of DNA viruses, such as those in the Herpesviridae and Poxviridae families, certain quinoxaline derivatives have demonstrated inhibitory effects. mdpi.com For example, ethyl 2-(4-chlorophenyl)-1-methyl-2,4-dihydro-1H-pyrrolo-[2,3-b]quinoxaline has been identified as a potential lead compound for inhibiting the vaccinia virus. nih.gov Some pyridoquinoxaline compounds have also shown favorable profiles against human cytomegalovirus (HCMV) polymerase. mdpi.com

Table 1: Antiviral Activity of Selected Quinoxaline Derivatives

| Compound Type | Virus | Molecular Target/Mechanism | Reference |

|---|---|---|---|

| Quinoxaline Derivatives | HIV-1 | Reverse Transcriptase Inhibition | nih.govtandfonline.com |

| 6-chloro-7-fluoroquinoxalines | HIV-1 | Integrase Inhibition | mdpi.com |

| Quinoxaline-2-mercapto-acetyl-urea analogues | Marburg, Ebola | Inhibition of Viral Egress (VP40 VLP budding) | nih.gov |

| Halophenyl pyrrolo[2,3-b]quinoxalines | Vaccinia Virus | Poxvirus Inhibition | nih.gov |

| Pyridoquinoxalines | Human Cytomegalovirus (HCMV) | HCMV Polymerase Inhibition | mdpi.com |

Anti-Inflammatory Effects and Molecular Targets (e.g., COX-2 Inhibition)

The quinoxaline scaffold is a recognized pharmacophore in the development of anti-inflammatory agents. nih.gov Derivatives of 7-chloroquinoxaline have demonstrated significant anti-inflammatory properties through various mechanisms, most notably the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov The anti-inflammatory action is often attributed to the downregulation of key inflammatory mediators. nih.govresearchgate.net

Several studies have highlighted the potential of quinoxaline derivatives as selective COX-2 inhibitors. nih.govrsc.org COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by synthesizing prostaglandins. tbzmed.ac.ir By selectively inhibiting COX-2 over COX-1, these compounds can potentially offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. nih.gov For example, certain novel synthesized quinoxaline derivatives have displayed potent COX-2 inhibitory activity with high selectivity indices. rsc.org

The anti-inflammatory mechanism of these derivatives extends beyond COX inhibition. Research has shown that they can suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in macrophage cell lines stimulated by lipopolysaccharide (LPS). tbzmed.ac.irtbzmed.ac.ir Furthermore, these compounds have been found to decrease the gene expression of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). tbzmed.ac.irnih.gov This broad inhibition of inflammatory mediators suggests that quinoxaline derivatives can modulate multiple pathways involved in the inflammatory response. nih.gov

Table 2: Anti-Inflammatory Activity of Selected Quinoxaline Derivatives

| Derivative Class | Molecular Target | Observed Effect | Reference |

|---|---|---|---|

| Novel Quinoxaline Derivatives | COX-2 | Selective Inhibition | nih.govrsc.org |

| 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone | iNOS, COX-2, IL-6, IL-1β, TNF-α | Inhibition of NO production and gene expression | tbzmed.ac.ir |

| Aminoalcohol-based quinoxalines | IL-1β, TNF-α | Decreased cytokine levels | nih.gov |

Exploration of Other Biological Activities

The quinoline (B57606) core, a close structural relative of quinoxaline, is famously represented by the antimalarial drug chloroquine, a 4-aminoquinoline (B48711) derivative. future-science.com This has spurred investigations into related heterocyclic systems, including 7-chloroquinoxaline derivatives, for their potential against Plasmodium falciparum, the deadliest species of malaria parasite. nih.gov Studies on 7-chloroquinoline-sulfonamide hybrids have demonstrated significant antimalarial activity, with some compounds showing IC50 values in the low micromolar range against chloroquine-sensitive strains of P. falciparum. future-science.comnih.gov The hybridization of the 7-chloroquinoline (B30040) scaffold with other pharmacophores, such as sulfonamides and nih.govpa2online.orgnih.gov-triazoles, is a strategy aimed at developing agents with multiple modes of action to combat drug resistance. future-science.comnih.gov

Beyond malaria, quinoxaline derivatives, specifically quinoxaline-1,4-di-N-oxides (QNOs), have shown broad-spectrum antiprotozoal activity. nih.gov These compounds have been effective against a range of protozoan parasites, including Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. nih.gov The mechanism of action for these QNOs is believed to involve the inhibition of essential parasitic proteins. nih.gov

Table 3: Antiprotozoal Activity of Quinoxaline and Related Derivatives

| Compound Series | Organism | Activity | Reference |

|---|---|---|---|

| 7-chloroquinoline-sulfonamide hybrids | Plasmodium falciparum (3D7) | IC50 values in the range of 1.49–13.49 μM | future-science.comnih.gov |

| Quinoxaline-1,4-di-N-oxide esters | Giardia lamblia, Trichomonas vaginalis, Entamoeba histolytica | Potent inhibitory activity, in some cases better than metronidazole | nih.gov |

| 7-chloro-4-aminoquinoline derivatives | Plasmodium falciparum (3D7 and Dd2 strains) | Promising anti-malarial effects | nih.gov |

The structural framework of quinoxaline and its analogues has been a fertile ground for the discovery of agents against persistent infectious diseases like tuberculosis and HIV. nih.gov A series of 7-chloro-4-quinolinylhydrazones demonstrated significant in vitro activity against Mycobacterium tuberculosis H37Rv. nih.govsscdt.org Notably, some of these compounds exhibited minimum inhibitory concentration (MIC) values comparable to first-line anti-TB drugs like ethambutol (B1671381) and rifampicin, marking them as promising leads for further development. nih.govsscdt.org

In the field of anti-HIV research, quinoxaline derivatives are recognized as a potent class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The development of multi-resistant HIV strains necessitates the continuous search for new therapeutic agents that are less toxic and more tolerant to mutations. nih.govtandfonline.com Quinoxaline derivatives have shown the ability to inhibit HIV replication in cell cultures. nih.govtandfonline.com The design and synthesis of novel quinoxaline compounds are often guided by computational methods like molecular docking and 3D-QSAR to optimize their binding affinity for the reverse transcriptase enzyme. nih.gov This rational design approach has led to the discovery of selective and potent quinoxaline-based RT inhibitors. nih.gov

Table 4: Antitubercular and Anti-HIV Activity of Quinoxaline and Related Derivatives

| Compound Series | Pathogen | Target/Activity | Key Findings | Reference |

|---|---|---|---|---|

| 7-chloro-4-quinolinylhydrazones | Mycobacterium tuberculosis H37Rv | Antitubercular | MIC of 2.5 µg/mL for lead compounds, comparable to first-line drugs. | nih.govsscdt.org |

| Various Quinoxaline Derivatives | HIV-1 | Reverse Transcriptase Inhibition | High potency and selectivity; effective against HIV replication in cell culture. | nih.gov |

| 6-chloro-7-fluoroquinoxaline derivatives | HIV-1 | Integrase Inhibition | Bulky substitutions at C-2 and C-3 enhance activity. | mdpi.comresearchgate.net |

Quinoxaline derivatives are being explored for their potential in managing metabolic diseases, particularly type 2 diabetes. frontiersin.orgnih.gov Research has focused on their ability to influence glucose homeostasis and insulin (B600854) sensitivity. frontiersin.orgresearchgate.net A series of quinoxalinone derivatives were designed and evaluated for their hypoglycemic activity, with some compounds showing effects comparable to the positive control, pioglitazone. frontiersin.orgnih.gov The proposed mechanisms for these hypoglycemic effects include the alleviation of cellular oxidative stress and the modulation of interactions among key glucose transporters like GLUT4, SGLT2, and GLUT1. frontiersin.orgnih.gov

Furthermore, the quinoxaline scaffold has been identified in the development of small molecule glucagon-like peptide-1 receptor (GLP-1R) agonists or positive allosteric modulators (PAMs). pa2online.org GLP-1R is a well-established target for type 2 diabetes treatment, and its activation leads to insulinotropic effects. pa2online.org While current GLP-1R-based therapies are injectable peptides, the discovery of orally active small molecule quinoxaline-based GLP-1R modulators could significantly improve patient compliance. pa2online.org One such quinoxaline-based analogue was found to enhance oxyntomodulin-mediated cAMP accumulation at the GLP-1R, indicating its potential as a tool for developing novel treatments for type 2 diabetes. pa2online.org

Table 5: Activity of Quinoxaline Derivatives in Modulating Metabolic Pathways

| Derivative Class | Biological Target/Pathway | Primary Outcome | Potential Application | Reference |

|---|---|---|---|---|

| Quinoxalinone derivatives | Glucose transporters (GLUT4, SGLT2, GLUT1), Cellular Oxidative Stress | Hypoglycemic effects | Type 2 Diabetes | frontiersin.orgnih.gov |

| Quinoxaline-based compounds | Glucagon-like peptide-1 receptor (GLP-1R) | Positive allosteric modulation, enhanced cAMP accumulation | Type 2 Diabetes | pa2online.org |

While the primary research on this compound derivatives has focused on the aforementioned activities, the broader class of quinoxaline compounds has been investigated for a wide array of pharmacological effects. The structural versatility of the quinoxaline ring allows it to interact with various biological targets, including enzymes. researchgate.net Although specific studies focusing solely on the inhibition of phosphodiesterase (PDE) enzymes by this compound derivatives are not extensively detailed in the provided context, the general principle of quinoxalines acting as enzyme inhibitors is well-established. PDE inhibitors are a class of drugs that block the degradation of cyclic nucleotides like cAMP and cGMP, leading to a variety of physiological effects, and are used in treating conditions like cardiovascular diseases and inflammatory disorders. Given the demonstrated anti-inflammatory and cardiovascular-related activities of other quinoxaline derivatives, the investigation into their potential as PDE inhibitors remains a plausible area for future research.

Antineuroinflammatory Effects

Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is a key pathological feature in many neurodegenerative diseases. nih.gov The quinoxaline scaffold has emerged as a promising framework for the development of therapeutic agents targeting this complex process. Various derivatives have demonstrated significant antineuroinflammatory and neuroprotective properties in preclinical models. researchgate.netnih.gov Their mechanisms often involve the modulation of key inflammatory pathways and mediators.

One area of investigation has focused on inhibiting Apoptosis signal-regulated kinase 1 (ASK1), a key factor in pathways that lead to inflammation and apoptosis. A quinoxaline derivative, MSC2032964A, has been shown to be an orally administered ASK1 inhibitor. In mouse models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, this compound reduced spinal cord demyelination and suppressed the activation of both astrocytes and microglia, highlighting its potential to quell central nervous system inflammation. nih.gov

Other quinoxaline derivatives have been designed to act on specific receptor systems involved in inflammation. For instance, novel, peripherally active κ-opioid receptor (KOR) agonists built on a perhydroquinoxaline scaffold have shown potent anti-inflammatory effects. nih.gov In an EAE model, these compounds alleviated disease severity and delayed its onset by inhibiting the activation of effector T cells. nih.gov The anti-inflammatory action was confirmed to be mediated through KOR, as the effects were absent in KOR-deficient mice. nih.gov

Direct inhibition of pro-inflammatory cytokine production is another mechanism through which quinoxaline derivatives exert their effects. The compounds DEQX and OAQX have demonstrated anti-inflammatory activity by reducing leukocyte migration. nih.gov This was associated with a significant decrease in the levels of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). nih.gov The anti-inflammatory properties of quinoxalines are broadly attributed to their ability to inhibit the expression of various inflammatory modulators, including cyclooxygenase (COX), cytokines, nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), and p38α Mitogen-Activated Protein Kinase (p38α MAPK). researchgate.netbenthamscience.com

Furthermore, certain 6-aminoquinoxaline (B194958) derivatives have been found to confer neuroprotection for dopaminergic neurons in cellular models of Parkinson's disease, suggesting a role for this chemical class in mitigating the neuronal loss characteristic of such disorders. researchgate.net

Table 1: Antineuroinflammatory and Neuroprotective Activities of Quinoxaline Derivatives